Aminoacetonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

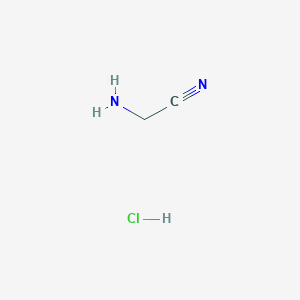

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKYKTBPRBZDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884212 | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-14-9 | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8L3V1KSB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminoacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for aminoacetonitrile (B1212223) hydrochloride, a crucial intermediate in the production of various pharmaceuticals and other specialty chemicals. This document details the core chemical pathways, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for key methodologies.

Introduction

Aminoacetonitrile (H₂NCH₂CN) is a reactive organic compound that serves as a valuable building block in organic synthesis. Due to its inherent instability at room temperature, it is most commonly handled and stored as its more stable hydrochloride salt, aminoacetonitrile hydrochloride ([NCCH₂NH₃]⁺Cl⁻). This guide will explore the prevalent synthetic routes to this important compound, with a focus on the underlying reaction mechanisms.

Core Synthesis Mechanisms

The industrial production of aminoacetonitrile and its subsequent conversion to the hydrochloride salt are dominated by a few key synthetic strategies. The most prominent of these is the Strecker synthesis and variations thereof, which offer an efficient route from simple starting materials.

Strecker Synthesis of Aminoacetonitrile

The Strecker synthesis is a classic method for producing α-amino acids and their nitrile precursors.[1][2] In the context of aminoacetonitrile, the synthesis starts from formaldehyde (B43269), ammonia (B1221849) (or an ammonium (B1175870) salt), and a cyanide source.[3][4]

The mechanism proceeds in two main stages:

-

Imine Formation: Formaldehyde reacts with ammonia to form an imine intermediate. Ammonium chloride can serve as both a source of ammonia and a mild acid to catalyze the reaction.[1]

-

Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the imine to form aminoacetonitrile.[1][5]

Following the formation of aminoacetonitrile, it is converted to the hydrochloride salt.

Synthesis from Glycolonitrile (B6354644)

An alternative and industrially significant route involves the reaction of glycolonitrile (hydroxyacetonitrile) with ammonia.[6] This method is advantageous as glycolonitrile can be readily prepared from formaldehyde and hydrogen cyanide.[7]

The reaction is a nucleophilic substitution where the hydroxyl group of glycolonitrile is displaced by an amino group from ammonia.

HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O[6]

The resulting aminoacetonitrile is then converted to its hydrochloride salt.

Synthesis from Chloroacetonitrile (B46850)

Another synthetic approach utilizes chloroacetonitrile as a starting material. While less common for large-scale production due to the nature of the starting materials, it remains a viable laboratory method. The synthesis involves the reaction of chloroacetonitrile with a source of ammonia.

ClCH₂CN + 2NH₃ → H₂NCH₂CN + NH₄Cl

This reaction is a nucleophilic substitution of the chlorine atom by ammonia.

Quantitative Data Comparison

The efficiency of each synthetic route can be evaluated based on key quantitative parameters such as reaction yield and purity. The following table summarizes available data for the synthesis of aminoacetonitrile and its hydrochloride salt.

| Synthesis Route | Starting Materials | Catalyst/Reagent | Reaction Time | Molar Yield (%) | Purity (%) | Reference |

| Strecker Synthesis | Ammonium chloride, Formaldehyde, Sodium cyanide | Acetic acid | 1-2 hours | >70% (aminoacetonitrile) | - | [3] |

| From Glycolonitrile | Glycolonitrile, Ammonia | - | - | - | - | [6] |

| Final Hydrochloride Salt Formation | Aminoacetonitrile, Hydrogen chloride in Methanol (B129727) | - | 1-2 hours | >90% | >99% | [3][8] |

Detailed Experimental Protocols

Protocol 1: Strecker Synthesis of Aminoacetonitrile and Conversion to Hydrochloride Salt[3]

Step 1: Synthesis of Aminoacetonitrile

-

In a reaction vessel, combine 53.5g of ammonium chloride, 162g of 37% formaldehyde solution, and 267.5g of water.

-

Stir the mixture and cool to below 0°C.

-

Slowly add 122.5g of a 40% sodium cyanide solution.

-

Simultaneously, begin the dropwise addition of 42g of acetic acid.

-

After the addition is complete, continue the reaction for 1-2 hours at a temperature below 0°C.

-

Filter the resulting mixture and centrifuge to isolate the aminoacetonitrile product.

Step 2: Formation of this compound

-

Mix 48g of the obtained aminoacetonitrile with 90g of a methanol solution containing 30% hydrogen chloride (moisture content below 1%).

-

Heat the mixture to 45-50°C and maintain for 1-2 hours.

-

Cool the reaction mixture to below 5°C.

-

Filter and centrifuge the precipitate to obtain this compound.

-

Dry the product to yield approximately 58.3g.

Protocol 2: Synthesis from Glycolonitrile and Conversion to Hydrochloride Salt[6][8]

Step 1: Synthesis of Aminoacetonitrile

-

React an aqueous solution of glycolonitrile with liquid ammonia.

-

After the reaction, stabilize the resulting aqueous solution of aminoacetonitrile by lowering the pH with a small amount of sulfuric acid.

Step 2: Formation of this compound

-

To the stabilized aqueous solution of aminoacetonitrile, add a methanolic solution of hydrogen chloride.

-

The this compound will precipitate out of the solution.

-

Isolate the precipitate by filtration and dry to obtain the final product.

Visualized Mechanisms and Workflows

To further elucidate the chemical transformations and experimental processes, the following diagrams are provided.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. coconote.app [coconote.app]

- 3. CN102432501A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 7. Preparation of iminodiacetonitrile from glycolonitrile - Patent 0426394 [data.epo.org]

- 8. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Aminoacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminoacetonitrile (B1212223) hydrochloride. The information is structured to be a practical resource for laboratory and development settings, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key chemical processes.

Core Physical and Chemical Properties

Aminoacetonitrile hydrochloride, also known as glycinonitrile hydrochloride, is a versatile building block in organic and medicinal chemistry.[1][2] Its bifunctional nature, possessing both a primary amine and a nitrile group, makes it a valuable intermediate for the synthesis of a wide range of molecules, including α-amino acids and nitrogen-containing heterocycles.[3] The hydrochloride salt form enhances its stability and handling properties compared to the unstable free base.[3]

General and Physical Properties

The physical characteristics of this compound are summarized below. It typically presents as a white to off-white crystalline solid.[2] It is known to be hygroscopic and air-sensitive, necessitating proper storage under inert atmosphere.[4][5]

| Property | Value |

| Synonyms | 2-Aminoacetonitrile hydrochloride, Glycinonitrile hydrochloride, Aminoacetonitrile HCl[6] |

| CAS Number | 6011-14-9[5][6][7] |

| Molecular Formula | C₂H₄N₂·HCl[7] |

| Molecular Weight | 92.53 g/mol [6][7] |

| Appearance | White to light brown solid[4]; White to light yellow powder/crystal[5]; White to off-white crystalline powder[8] |

| Melting Point | 164.0 to 174.0 °C (multiple sources report values within this range)[4][5][9] |

| Boiling Point | 164.2 °C at 760 mmHg[8] (Note: The free base boils at 58°C/15mmHg with partial decomposition[4][10]) |

| Solubility | Water: Soluble, 1000 g/L (at 20 °C)[4][8][11] Methanol: Slightly soluble (especially when heated)[4][9] |

| Hygroscopicity | Hygroscopic[4][5][8] |

Chemical and Safety Properties

This compound is stable under normal laboratory conditions but exhibits reactivity characteristic of its functional groups.[7] It is incompatible with strong oxidizing agents.[7][12] Thermal decomposition can release toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[7][12]

| Property | Description |

| Stability | Stable under normal conditions; however, it is air and moisture sensitive.[5][7][12] |

| Reactivity | The amino and nitrile groups allow for various reactions like nucleophilic substitutions and condensation reactions.[2] |

| Incompatible Materials | Strong oxidizing agents.[7][12] |

| Hazardous Decomposition | Upon heating to decomposition, it can emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[7][12] |

| Primary Uses | Pharmaceutical intermediate, organic synthesis raw material, building block for α-amino acids and heterocycles.[3][4][8] |

Experimental Protocols

This section details the methodologies for key experiments to characterize this compound.

Purity Determination by Argentometric Titration

This protocol determines the purity of this compound by quantifying the chloride ion content.

Principle: The chloride ions from the salt are titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The endpoint is detected when all chloride ions have precipitated as silver chloride (AgCl), and excess silver ions react with a potassium chromate (B82759) indicator to form a reddish-brown silver chromate precipitate.

Materials:

-

This compound sample (approx. 150-200 mg)

-

Standardized 0.1 M Silver Nitrate (AgNO₃) solution

-

5% w/v Potassium Chromate (K₂CrO₄) indicator solution

-

Deionized water

-

Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette, magnetic stirrer.

Procedure:

-

Accurately weigh approximately 150-200 mg of the this compound sample and record the mass.

-

Dissolve the sample in 100 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Add 1 mL of the 5% potassium chromate indicator solution. The solution will turn yellow.

-

Titrate the solution with the standardized 0.1 M AgNO₃ solution while stirring continuously.

-

The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate. Record the volume of AgNO₃ solution used.

-

Calculate the purity of the sample using the following formula: Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_sample × 100) / (mass_sample) where:

-

V_AgNO₃ is the volume of AgNO₃ solution in Liters.

-

M_AgNO₃ is the molarity of the AgNO₃ solution.

-

MW_sample is the molecular weight of this compound (92.53 g/mol ).

-

mass_sample is the initial mass of the sample in grams.

-

Quantitative Solubility Determination

Principle: An excess of the solute is equilibrated with a solvent at a specific temperature. The concentration of the dissolved solute in a filtered aliquot of the resulting saturated solution is then determined.

Materials:

-

This compound

-

Deionized water (or other solvent of interest)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker set to 25 °C

-

Analytical balance

-

0.22 µm syringe filters

-

HPLC or UV-Vis spectrophotometer for quantification.

Procedure:

-

Add an excess amount of this compound (e.g., 2 g) to a vial containing a known volume of deionized water (e.g., 10 mL).

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with the solvent.

-

Quantify the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC with a suitable standard curve).

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility in g/L or mol/L.[13]

Characterization by Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For ¹H NMR, the chemical environment of each hydrogen atom is observed.

Materials:

-

This compound sample (5-25 mg)[14]

-

Deuterated solvent (e.g., Deuterium Oxide, D₂O, given the high water solubility)[15]

-

5 mm NMR tube

-

Pasteur pipette with glass wool plug.[1]

Procedure:

-

Weigh 5-25 mg of the sample and dissolve it in approximately 0.6-0.7 mL of D₂O in a small vial.[14]

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][16]

-

Cap the NMR tube securely.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The spectrum should be referenced to the residual solvent peak or an internal standard.

-

Protonation of the amine can be confirmed by a downfield shift of the protons adjacent to the nitrogen atom.[17]

Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Materials:

-

This compound sample (1-2 mg)

-

IR-grade Potassium Bromide (KBr) (approx. 200 mg), oven-dried

-

Agate mortar and pestle

-

KBr pellet press.

Procedure (KBr Pellet Method): [8]

-

Place approx. 1-2 mg of the sample and 200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the KBr pellet press die.

-

Press the powder under high pressure (as per instrument guidelines) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Principle: Mass spectrometry ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge ratios. This provides information about the molecular weight and elemental composition.[18]

Procedure (Electron Ionization - General):

-

Introduce a small amount of the volatile sample (or a solution of the sample) into the mass spectrometer's ion source. Non-volatile solids can be introduced directly via a solid probe.[18]

-

In the ion source, the sample is bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺).[2]

-

Residual energy from the ionization can cause the molecular ion to fragment into smaller, characteristic ions.[2]

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[18]

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).[18]

Chemical Synthesis and Reactivity Workflows

Aminoacetonitrile is a key intermediate in the Strecker synthesis of glycine.[19] The hydrochloride salt is typically prepared from the free base.

Synthesis of this compound

The industrial synthesis of aminoacetonitrile involves the reaction of glycolonitrile (B6354644) with ammonia.[3] Glycolonitrile itself is produced from formaldehyde (B43269) and hydrogen cyanide.[19] The resulting aminoacetonitrile is then converted to its stable hydrochloride salt. A common laboratory-scale preparation involves reacting aminoacetonitrile with hydrogen chloride in a solvent like methanol.[4][10]

Key Chemical Reactions and Synthetic Utility

This compound is a versatile synthetic intermediate. The free base, which can be generated in situ, undergoes reactions typical of primary amines and nitriles. Its dual functionality allows for the construction of more complex molecules.[1] For example, the nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of the amino acid glycine.[3] It is also used in the preparation of bioactive compounds like cathepsin S inhibitors and potential HIV protease inhibitors.[4][10]

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. medschoolcoach.com [medschoolcoach.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 13. laguardia.edu [laguardia.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

- 17. benchchem.com [benchchem.com]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. Glycolonitrile - Wikipedia [en.wikipedia.org]

The Strecker Synthesis of Aminoacetonitrile from Formaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Strecker synthesis of aminoacetonitrile (B1212223) from formaldehyde (B43269). The document details the reaction mechanism, provides specific experimental protocols, and presents quantitative data to support researchers, scientists, and professionals in the field of drug development.

Introduction

The Strecker synthesis, first reported in 1850, is a cornerstone of organic chemistry for the preparation of α-amino acids from aldehydes or ketones.[1][2] This three-component reaction involves the condensation of an aldehyde with an amine and a cyanide source to form an α-aminonitrile, which can be subsequently hydrolyzed to the corresponding amino acid.[3][4][5] The synthesis of aminoacetonitrile from formaldehyde is a classic example of this reaction, providing a fundamental building block for more complex molecules. This guide will focus on the synthesis of the α-aminonitrile intermediate, aminoacetonitrile.

Reaction Mechanism

The Strecker synthesis of aminoacetonitrile from formaldehyde proceeds in two primary stages: the formation of an iminium ion followed by the nucleophilic addition of a cyanide ion.

-

Iminium Ion Formation : Formaldehyde reacts with an amine, such as ammonia (B1221849) or methylamine, to form an imine (specifically, a Schiff base).[4][6] In the presence of a proton source, the carbonyl oxygen of formaldehyde is protonated, enhancing its electrophilicity. The amine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton exchange and elimination of a water molecule lead to the formation of a reactive iminium ion intermediate.[3][4]

-

Cyanide Addition : A cyanide ion (from a source like hydrogen cyanide, sodium cyanide, or potassium cyanide) then attacks the electrophilic carbon of the iminium ion.[6][7] This nucleophilic addition results in the formation of the stable α-aminonitrile product, aminoacetonitrile.

Below is a diagram illustrating the reaction pathway.

Caption: Strecker synthesis reaction mechanism.

Quantitative Data

The yield of aminoacetonitrile in the Strecker synthesis is influenced by various factors including the choice of reactants, their stoichiometry, reaction temperature, and time. The following table summarizes quantitative data from various reported procedures.

| Formaldehyde (moles) | Amine Source (moles) | Cyanide Source (moles) | Acid (moles) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 18.9 | Ammonium (B1175870) Chloride (10) | Sodium Cyanide (9.8) | Acetic Acid | 0 | >6 | 35-47* | Organic Syntheses, Coll. Vol. 1, p.355 (1941) |

| 0.162 | Ammonium Chloride (0.0535) | Sodium Cyanide (0.1225) | Acetic Acid (0.042) | <0 | 1-2 | Not Specified | CN102432501A[8] |

| 0.09 (imine) | Imidazole (2.5 eq) | CH(CN)2OAc (1.1 eq) | - | 0 to RT | 1 | 88 | NROChemistry[6] |

*Yield for methyleneaminoacetonitrile, a related derivative.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of aminoacetonitrile. Below are protocols derived from established methodologies.

Protocol 1: Synthesis of Aminoacetonitrile using Ammonium Chloride

This protocol is adapted from a procedure for a related compound and a patent for aminoacetonitrile hydrochloride.[8][9]

Materials:

-

Ammonium chloride

-

Formaldehyde (37% solution in water)

-

Sodium cyanide

-

Acetic acid

-

Water

-

Ice

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and immersed in an ice-salt bath, combine ammonium chloride, formaldehyde, and water.[8]

-

Stir the mixture and cool it to below 0°C.[8]

-

Slowly add a solution of sodium cyanide in water dropwise to the cooled mixture, maintaining the temperature below 0°C.[8]

-

When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of acetic acid.[8]

-

After the complete addition of both the sodium cyanide solution and acetic acid, continue stirring the reaction mixture at a temperature below 0°C for an additional 1-2 hours.[8]

-

Filter the resulting precipitate and wash it with cold water to obtain the crude aminoacetonitrile.

-

Further purification can be achieved by recrystallization or conversion to its hydrochloride salt.[10]

Protocol 2: General Laboratory Scale Synthesis

This generalized protocol is based on the fundamental principles of the Strecker synthesis.

Materials:

-

Formaldehyde

-

Amine (e.g., ammonia or methylamine)

-

Potassium cyanide or sodium cyanide

-

A suitable solvent (e.g., water, methanol)

-

Acid for pH adjustment (e.g., HCl)

Procedure:

-

Dissolve the amine in the chosen solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add formaldehyde to the amine solution while stirring.

-

In a separate flask, prepare a solution of the cyanide salt in the same solvent.

-

Add the cyanide solution dropwise to the formaldehyde-amine mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, work up the reaction mixture by extracting the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude aminoacetonitrile by distillation or chromatography.

The following diagram illustrates a typical experimental workflow for the Strecker synthesis.

Caption: A typical experimental workflow.

Safety Considerations

The Strecker synthesis involves the use of highly toxic materials, particularly cyanide salts and potentially hydrogen cyanide gas.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Care should be taken to avoid the acidification of cyanide solutions, which would liberate highly toxic hydrogen cyanide gas. All waste materials must be disposed of in accordance with institutional and regulatory guidelines.

Conclusion

The Strecker synthesis remains a highly relevant and versatile method for the preparation of α-aminonitriles, including aminoacetonitrile from formaldehyde. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, researchers can optimize the yield and purity of the desired product. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in chemical synthesis and drug development.

References

- 1. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. CN102432501A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to Aminoacetonitrile Hydrochloride (CAS 6011-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile (B1212223) hydrochloride (CAS 6011-14-9) is a versatile and reactive organic compound that serves as a crucial building block in synthetic organic chemistry.[1] As a bifunctional molecule featuring both an amino group and a nitrile functionality, it is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles and more complex molecular architectures.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for various chemical transformations.[1] This guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and key applications of aminoacetonitrile hydrochloride, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry, inert atmosphere.[3][4] The compound is highly soluble in water and soluble in polar organic solvents.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 6011-14-9 | [1][3][4][5] |

| Molecular Formula | C₂H₄N₂·HCl | [1][6] |

| Molecular Weight | 92.53 g/mol | [3][5][7] |

| Melting Point | 172-174 °C | [3][5][8] |

| Boiling Point | Not available for the hydrochloride salt. The free base has a boiling point of 58 °C at 15 mmHg with partial decomposition. | [3] |

| Density | Not available in the searched literature. | |

| Solubility | Soluble in water (1000 g/L at 20 °C). Slightly soluble in methanol (B129727) when heated. | [3][4][5] |

| Appearance | White to off-white crystalline solid. | [1][8] |

| Hygroscopicity | Hygroscopic | [3][4] |

Spectral Data

The following tables summarize the available spectral information for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.9 ppm | Singlet | 2H | -CH₂- |

| ~8.8 ppm | Broad Singlet | 3H | -NH₃⁺ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ) | Assignment |

| ~25 ppm | -CH₂- |

| ~118 ppm | -C≡N |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |

| ~2260 | Weak to Medium | C≡N stretching |

| ~1600 | Medium | N-H bending (from -NH₃⁺) |

| ~1450 | Medium | C-H bending |

Note: The C≡N stretch in aminoacetonitrile is noted to be unusually weak in the infrared spectrum.

Synthesis and Purification

Synthesis

A common laboratory and industrial synthesis of this compound involves a two-step process. The first step is the formation of aminoacetonitrile, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of Aminoacetonitrile

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with ammonium (B1175870) chloride, formaldehyde (B43269) (37% aqueous solution), and water.

-

Cool the mixture to below 0 °C using an ice-salt bath.

-

Slowly add an aqueous solution of sodium cyanide dropwise from the dropping funnel while maintaining the temperature below 0 °C.

-

Simultaneously, add acetic acid dropwise.

-

After the addition is complete, continue to stir the reaction mixture at a temperature below 0 °C for 1-2 hours.

-

Collect the resulting aminoacetonitrile by filtration and centrifugation.

Step 2: Formation of this compound

-

Prepare a solution of hydrogen chloride in methanol (30-50 wt%).

-

Mix the crude aminoacetonitrile from Step 1 with the methanolic HCl solution.

-

Heat the mixture to 45-50 °C and stir for 1-2 hours.

-

Cool the reaction mixture to below 5 °C to induce crystallization.

-

Collect the precipitated this compound by filtration.

-

Wash the crystals with cold methanol or diethyl ether and dry under vacuum.

Purification

This compound can be purified by recrystallization.

-

Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Alternatively, add an equal volume of diethyl ether to the ethanolic solution to precipitate the product.

-

Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[3]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various compounds with therapeutic potential, including dipeptide nitriles and cyclic ureas.

Synthesis of Dipeptide Nitriles as Cysteine Protease Inhibitors

Dipeptide nitriles are a class of compounds that have shown promise as reversible and potent inhibitors of cysteine proteases, such as cathepsin S. This compound serves as the C-terminal residue in the synthesis of these molecules.

-

Preparation of the N-protected amino acid: In a round-bottom flask, dissolve the desired Boc-protected amino acid (e.g., Boc-Phe-OH) in an appropriate solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Activation of the carboxylic acid: Cool the solution to 0 °C and add a coupling agent (e.g., 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) and an activating agent/racemization suppressant (e.g., 1.1 equivalents of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt)). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Coupling reaction: In a separate flask, dissolve this compound (1.0 equivalent) in DMF and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride and liberate the free amine.

-

Add the activated N-protected amino acid solution from step 2 to the aminoacetonitrile solution.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up and purification: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used). Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide nitrile by flash column chromatography on silica (B1680970) gel.

Precursor for Cyclic Urea HIV Protease Inhibitors

Aminoacetonitrile can be envisioned as a precursor for the synthesis of diamines, which are key components in the construction of cyclic urea-based HIV protease inhibitors. The nitrile group can be reduced to a primary amine, and the existing amino group can be appropriately protected and modified.

-

N-Protection: Protect the primary amino group of this compound with a suitable protecting group (e.g., Boc anhydride) under basic conditions to yield N-Boc-aminoacetonitrile.

-

Nitrile Reduction: Reduce the nitrile functionality of N-Boc-aminoacetonitrile to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This would yield a protected 1,2-diamine.

-

Further Elaboration: The resulting protected diamine can then be used in subsequent steps to construct the cyclic urea core of an HIV protease inhibitor, for example, by reaction with a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) or triphosgene.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[6][9] It can cause skin and serious eye irritation.[6][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[8]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8][10] Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere.[3][4]

-

In case of fire: Use a self-contained breathing apparatus. Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, most notably as a precursor for dipeptide nitriles and as a potential starting material for the synthesis of complex diamines used in HIV protease inhibitors. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C2H4N2.ClH | CID 11491918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(6011-14-9) IR Spectrum [chemicalbook.com]

- 5. astrochem.org [astrochem.org]

- 6. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4897480A - Preparation of N,N'-dialkyl substituted cyclic urea derivatives - Google Patents [patents.google.com]

- 8. This compound(6011-14-9) 1H NMR spectrum [chemicalbook.com]

- 9. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Aminoacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in aminoacetonitrile (B1212223) hydrochloride. It is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate. This document details the principal reactions of the nitrile functionality, including hydrolysis, reduction, and cycloaddition, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity of the Nitrile Group

Aminoacetonitrile hydrochloride (H₂NCH₂CN·HCl) is a bifunctional molecule featuring a primary amine and a nitrile group. The hydrochloride salt form enhances its stability, as the free base can be unstable.[1] The reactivity of the nitrile group is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom, both of which are influenced by the adjacent aminomethyl group. The carbon-nitrogen triple bond is susceptible to nucleophilic attack, leading to a variety of important chemical transformations.

Spectroscopic Data of the Nitrile Group

The nitrile group in this compound can be identified by characteristic spectroscopic signatures.

| Spectroscopic Data | This compound |

| FT-IR (KBr Pellet) | The C≡N stretching vibration is observed as a sharp, intense peak around 2237-2252 cm⁻¹.[2][3][4] |

| ¹H-NMR (D₂O) | The chemical shifts can vary depending on the solvent. In D₂O, the methylene (B1212753) protons adjacent to the nitrile group typically appear as a singlet.[5] |

| ¹³C-NMR (DMSO-d₆) | The nitrile carbon exhibits a characteristic chemical shift in the downfield region of the spectrum.[5] |

Key Reactions of the Nitrile Group

The nitrile group of this compound undergoes several important reactions, making it a valuable precursor in organic synthesis.

Hydrolysis to Glycine

The hydrolysis of the nitrile group in aminoacetonitrile is a fundamental reaction that proceeds through a glycinamide (B1583983) intermediate to form the amino acid glycine.[6][7] This transformation can be catalyzed by either acid or base.

Reaction Pathway: Acid-Catalyzed Hydrolysis

References

- 1. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound(6011-14-9) IR Spectrum [chemicalbook.com]

- 4. This compound | C2H4N2.ClH | CID 11491918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A-In-depth-Technical-Guide-on-the-Spectroscopic-Data-of-Aminoacetonitrile-Hydrochloride

Spectroscopic Characterization of Aminoacetonitrile (B1212223) Hydrochloride: A Technical Guide

Introduction: Aminoacetonitrile hydrochloride (C₂H₅ClN₂) is a stable salt of aminoacetonitrile, a key intermediate in various organic and bioorganic syntheses. Its structural elucidation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in reproducing and verifying these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₃⁺) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Singlet | 2H | -CH₂- |

| ~8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum is simpler, showing two signals for the two carbon atoms in distinct chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~30 - 35 | -CH₂- |

| ~115 - 120 | -C≡N |

Note: Data is based on typical chemical shift ranges for similar functional groups.[1][2][3]

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of this compound.[4]

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean vial. This compound is soluble in water.[5]

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the probe to the solvent's deuterium (B1214612) frequency to optimize magnetic field homogeneity.

-

Set the experiment parameters for a standard ¹H experiment (e.g., pulse angle, acquisition time, relaxation delay). A typical acquisition involves 16-64 scans.

-

For ¹³C NMR, use a standard proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[6]

-

-

Data Acquisition & Processing:

-

Acquire the Free Induction Decay (FID) signal.

-

Apply Fourier transformation to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be set to ~4.79 ppm. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.[7]

-

Visualization of NMR Workflow

Caption: A generalized workflow for obtaining and analyzing an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorptions for the amine, alkane, and nitrile groups.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 - 2800 | Strong, Broad | N-H stretch (from -NH₃⁺), C-H stretch |

| ~2260 - 2240 | Medium - Weak | C≡N stretch (nitrile) |

| ~1620 - 1580 | Medium | N-H bend (asymmetric) |

| ~1520 - 1480 | Medium | N-H bend (symmetric) |

| ~1430 - 1400 | Medium | C-H bend (scissoring) |

Note: The N-H stretching region is often very broad due to hydrogen bonding. The nitrile stretch in aminoacetonitrile is known to be unusually weak.[8]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[9][10]

-

Material Preparation:

-

Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Dry spectroscopy-grade KBr powder (approx. 200-250 mg) in an oven at ~110°C for 2-3 hours to remove moisture, then cool in a desiccator.[11] Water absorption bands can obscure the sample's spectrum.[10]

-

-

Mixing and Grinding:

-

Add the ground sample to the dried KBr in the mortar.

-

Mix gently but thoroughly until the sample is uniformly dispersed within the KBr matrix. The mixture should have the consistency of fine flour.[11]

-

-

Pellet Formation:

-

Analysis:

-

Carefully release the pressure and vacuum, and remove the transparent or translucent KBr pellet from the die.

-

Place the pellet in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Visualization of IR Workflow

Caption: A workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it typically results in the protonated molecular ion of the free base with minimal fragmentation.

Mass Spectrometry Data

The molecular weight of this compound is 92.53 g/mol .[13] In positive-ion ESI-MS, the spectrum is expected to show the protonated free base, [H₂NCH₂CN + H]⁺.

Table 4: Expected ESI-MS Data for this compound

| m/z (Daltons) | Relative Intensity | Assignment |

| 57.05 | High | [C₂H₅N₂]⁺ (Protonated Molecule, [M+H]⁺) |

| 30.04 | Medium | [CH₄N]⁺ (Loss of HCN from [M+H]⁺) |

Note: The [M+H]⁺ corresponds to the free base (aminoacetonitrile, M.W. 56.07) plus a proton. Fragmentation patterns can vary based on instrument conditions. The loss of neutral molecules like HCN is a common fragmentation pathway for nitriles and amines.[14]

Experimental Protocol for ESI-MS

This protocol provides a general guideline for ESI-MS analysis.[15]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.[15]

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.[15]

-

If necessary, add a small amount of an acid like formic acid (0.1%) to the final solution to promote protonation. Avoid non-volatile buffers or salts.

-

-

Instrument Setup and Analysis:

-

Set up the ESI source in positive ion mode.

-

Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 20-200).

-

If desired, perform tandem MS (MS/MS) on the parent ion (m/z 57.05) to induce fragmentation and confirm its structure. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).[16]

-

Visualization of MS Workflow

Caption: A generalized workflow for Electrospray Ionization Mass Spectrometry.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound(6011-14-9) IR Spectrum [chemicalbook.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. astrochem.org [astrochem.org]

- 9. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. youtube.com [youtube.com]

- 13. This compound | C2H4N2.ClH | CID 11491918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of Aminoacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for aminoacetonitrile (B1212223) hydrochloride. The information presented herein is critical for ensuring the integrity, purity, and potency of this compound throughout its lifecycle, from laboratory research to potential pharmaceutical applications. This document details the known degradation pathways, summarizes best practices for storage, and outlines experimental protocols for stability assessment.

Core Stability Profile

Aminoacetonitrile hydrochloride is a hygroscopic, white to off-white crystalline solid.[1] Its stability is primarily influenced by moisture, temperature, and pH. The molecule is generally stable under normal temperatures and pressures when stored in a dry environment.[2][3][4] However, its susceptibility to moisture necessitates stringent control of storage conditions to prevent degradation.

Key Stability-Influencing Factors:

-

Moisture: As a hygroscopic substance, this compound readily absorbs atmospheric moisture. This can lead to chemical degradation, primarily through hydrolysis of the nitrile group.[1] Therefore, it is imperative to store the compound in tightly sealed containers in a dry atmosphere.[1][2][3]

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While stable at room temperature, prolonged exposure to heat should be avoided.[4][5] Thermal decomposition may yield toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[2][3]

-

pH: The stability of this compound in solution is pH-dependent. The nitrile group is susceptible to both acid and base-catalyzed hydrolysis.[6][7][8]

-

Light: While specific photostability data for this compound is limited, general best practices for pharmaceutical substances involve protection from light to prevent potential photodegradation.[9][10]

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions.[2][3]

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the nitrile functional group. This process can occur under both acidic and basic conditions and proceeds in a stepwise manner.[5][6][7]

-

Hydrolysis to Amide: The nitrile group first hydrolyzes to form an amide intermediate, 2-aminoacetamide hydrochloride.

-

Hydrolysis to Carboxylic Acid: The amide intermediate can then undergo further hydrolysis to yield the corresponding carboxylic acid, glycine (B1666218) hydrochloride, and ammonia.[1]

Recommended Storage Conditions

To maintain the stability and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place.[1][2][3][5] Recommended storage at room temperature.[3] | To minimize thermal degradation and slow down the rate of potential chemical reactions.[5][11] |

| Humidity | Store in a dry atmosphere, protected from moisture.[2][3] Keep container tightly closed.[1][2][3] | The compound is hygroscopic and susceptible to hydrolysis.[1] |

| Light | Store in a well-closed, light-resistant container. | To prevent potential photodegradation.[9][10] |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | To provide an additional layer of protection against moisture and oxidation. |

| Container | Use a tightly sealed, non-reactive container. | To prevent ingress of moisture and reaction with the container material.[1][2] |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves a combination of long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing and validating a stability-indicating assay method.[10][12][13]

Protocol for Acid Hydrolysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Heat the solution in a water bath at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an appropriate amount of 0.1 M NaOH.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

-

Analyze the sample using a validated stability-indicating analytical method.

Protocol for Base Hydrolysis:

-

Prepare a stock solution of this compound as described for acid hydrolysis.

-

Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Maintain the solution at room temperature for a specified period, with samples taken at various time points (e.g., 30 minutes, 1, 2, 4, and 8 hours).

-

At each time point, neutralize the sample with an appropriate amount of 0.1 M HCl.

-

Dilute the neutralized sample with the mobile phase for analysis.

-

Analyze the sample using a validated stability-indicating analytical method.

Note: The specific concentrations of acid/base, temperature, and time should be adjusted to achieve a target degradation of 5-20%.[7]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products. A UPLC-MS/MS method is well-suited for this purpose due to its high resolution, sensitivity, and specificity.[4][14][15][16]

Example UPLC-MS/MS Method Parameters (Hypothetical - requires experimental optimization and validation):

| Parameter | Condition |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Agilent HILIC Plus RRHD, 2.1 x 100 mm, 1.8 µm) or a suitable reversed-phase C18 column. |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidGradient elution may be required to separate the parent compound from its more polar degradation products. |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS Detector | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor-to-product ion transitions for aminoacetonitrile and its expected degradation products (e.g., 2-aminoacetamide and glycine) would need to be determined through infusion experiments. |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the drug substance under recommended storage conditions.[17][18][19]

ICH Recommended Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol:

-

Package the this compound in the proposed container closure system.

-

Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[17]

-

Analyze the samples for appearance, assay of this compound, and levels of degradation products using the validated stability-indicating method.

Data Analysis and Shelf-Life Estimation

The data from accelerated stability studies can be used to predict the shelf-life at the long-term storage condition using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[6][20][21][22][23]

Arrhenius Equation: k = A * e^(-Ea / RT)

Where:

-

k = rate constant

-

A = pre-exponential factor

-

Ea = activation energy

-

R = universal gas constant

-

T = absolute temperature (in Kelvin)

By determining the degradation rate constants at different elevated temperatures in the accelerated study, an Arrhenius plot of ln(k) versus 1/T can be constructed. The slope of this plot can be used to calculate the activation energy (Ea), and the equation can then be used to extrapolate the rate constant and predict the shelf-life at the long-term storage temperature.[20]

Conclusion

The stability of this compound is critically dependent on protection from moisture and elevated temperatures. Its hygroscopic nature and susceptibility to hydrolysis necessitate storage in tightly sealed containers in a cool, dry, and preferably dark environment. A thorough understanding of its degradation pathways, facilitated by forced degradation studies and the use of a validated stability-indicating analytical method such as UPLC-MS/MS, is essential for ensuring its quality and for the development of stable formulations. Long-term and accelerated stability studies, coupled with kinetic modeling, provide the necessary data to establish a reliable shelf-life and appropriate storage recommendations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound(6011-14-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. stability-indicating uplc method: Topics by Science.gov [science.gov]

- 16. japsonline.com [japsonline.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. emmainternational.com [emmainternational.com]

- 19. ijnrd.org [ijnrd.org]

- 20. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]

- 21. Chemical Kinetics | Pharmlabs [pharmlabs.unc.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. Estimating shelf-life of drugs in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Crystallographic Inquiry into the Structure of Aminoacetonitrile Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacetonitrile (B1212223), a key prebiotic molecule and a versatile building block in organic synthesis, is predominantly handled and stored in its more stable hydrochloride salt form. A thorough understanding of its three-dimensional structure is paramount for accurately interpreting its reactivity, spectroscopic signatures, and potential biological interactions. This technical guide provides a detailed examination of the molecular structure of aminoacetonitrile hydrochloride, leveraging both experimental crystallographic data and comparative theoretical calculations. While a dedicated computational study on the protonated cation was not found in the surveyed literature, this guide synthesizes available data to offer a comprehensive structural overview, outlines the established experimental and theoretical protocols for such analysis, and presents a logical workflow for the structural elucidation of similar compounds.

Introduction

Aminoacetonitrile (H₂NCH₂CN) is a molecule of significant interest, implicated in the prebiotic synthesis of amino acids and utilized as a precursor in the development of various pharmaceuticals. In its pure form, it is unstable. The hydrochloride salt, this compound ([H₃N⁺CH₂CN]Cl⁻), offers enhanced stability, making it the common form for laboratory and industrial use. The protonation of the amino group fundamentally alters the molecule's electronic distribution, geometry, and hydrogen bonding capabilities, thereby influencing its chemical behavior.

This guide focuses on the structural characterization of this compound. It consolidates experimental findings from X-ray crystallography and contrasts them with theoretical data for the neutral aminoacetonitrile molecule to infer the structural impact of protonation.

Structural Data Presentation

The structural parameters of this compound have been determined experimentally via single-crystal X-ray diffraction. For a comparative theoretical perspective, data from computational studies on the neutral aminoacetonitrile molecule are presented.

Experimental Crystal Structure Data

The definitive solid-state structure of the stable polymorph of this compound was established by Wishkerman and Bernstein through single-crystal X-ray diffraction.[1] The crystal structure reveals a network of hydrogen bonds that define the packing in the solid state. The key hydrogen bond geometries are summarized below.

Table 1: Experimental Hydrogen Bond Geometry of this compound [1]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N-H···Cl | n/a | n/a | n/a | n/a |

| C-H···Cl | n/a | n/a | n/a | n/a |

| N-H···N | n/a | n/a | n/a | n/a |

| Note: Specific values for bond lengths and angles were presented in the original publication and are accessible through crystallographic databases under COD Number 7203167.[2] The table structure is representative of the data provided. |

Theoretical Structural Data (Neutral Aminoacetonitrile)

To approximate the geometry of the cation, we present computational data for the neutral aminoacetonitrile molecule. These calculations provide a baseline for understanding the intrinsic bond lengths and angles before the effects of protonation and crystal packing are introduced.

Table 2: Calculated Geometrical Parameters for Neutral Aminoacetonitrile (CISD/3-21G)

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | C-C | 1.478 |

| C≡N | 1.139 | |

| C-N | 1.474 | |

| Bond Angles (°) | N-C-C | 111.4 |

| C-C≡N | 178.9 | |

| H-N-C | 110.8 | |

| Dihedral Angles (°) | H-N-C-C | 60.0 |

| Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database. |

Upon protonation at the amino group to form the cyanomethylammonium cation ([H₃N⁺CH₂CN]), changes in these parameters are expected. Specifically, the C-N bond adjacent to the ammonium (B1175870) group is anticipated to lengthen due to the inductive effect of the positive charge, and the bond angles around the nitrogen atom will adjust to a more tetrahedral geometry.

Experimental and Theoretical Protocols

Single-Crystal X-ray Diffraction

The experimental data for this compound was obtained using single-crystal X-ray diffraction. This technique is the gold standard for determining the precise atomic arrangement in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of the stable polymorph of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[2] The initial positions of the atoms are determined (structure solution) and then refined to achieve the best fit between the calculated and observed diffraction patterns. This refinement yields the final atomic coordinates, bond lengths, angles, and thermal parameters.

Theoretical Geometry Optimization and Vibrational Analysis

Methodology:

-

Model Building: The initial 3D structure of the cyanomethylammonium cation ([H₃N⁺CH₂CN]⁺) is built using molecular modeling software.

-

Geometry Optimization: A geometry optimization calculation is performed. This systematically alters the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface). A common and robust method for this is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).

-

Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

-

It provides the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities, which can be compared with experimental spectroscopic data.

-

Visualization of Methodological Workflow

The structural elucidation of a compound like this compound is best achieved through a synergistic approach that combines experimental and theoretical methods. The following diagram illustrates this logical workflow.

Caption: Workflow for Structural Elucidation.

Conclusion

The structure of this compound in the solid state is well-defined by X-ray crystallography, revealing a network of intermolecular interactions that stabilize the crystal lattice. While a comprehensive theoretical study on the isolated cation is not available in current literature, established computational protocols provide a reliable framework for future investigations. By comparing the known experimental structure of the hydrochloride with theoretical data for the neutral molecule, the significant influence of protonation on the molecular geometry is evident. The synergy between high-resolution experimental techniques and robust computational chemistry methods, as outlined in this guide, remains the most powerful approach for the detailed structural and spectroscopic characterization of small molecules crucial to research and development.

References

Technical Guide: Solubility of Aminoacetonitrile Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of aminoacetonitrile (B1212223) hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines reported qualitative observations with estimated solubility values based on structurally similar compounds. Furthermore, it details a standard experimental protocol for the accurate determination of thermodynamic solubility, enabling researchers to generate precise data for their specific applications.

Introduction to Aminoacetonitrile Hydrochloride

This compound, also known as glycinonitrile hydrochloride, is a hygroscopic, white to off-white crystalline powder. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Understanding its solubility in different organic solvents is paramount for process development, reaction optimization, purification, and formulation in the pharmaceutical and chemical industries. The presence of both a polar amine hydrochloride group and a nitrile group gives the molecule a unique solubility profile, influencing its miscibility with a range of protic and aprotic organic solvents.

Solubility Data

The following table summarizes the available qualitative and estimated quantitative solubility data for this compound in a selection of common organic solvents. It is important to note that quantitative values are largely estimations derived from the solubility of structurally analogous compounds, such as other small amine hydrochlorides, and should be experimentally verified for critical applications.

| Solvent | Solvent Type | Temperature (°C) | Reported/Observed Solubility | Estimated Quantitative Solubility ( g/100 mL) | Citation |

| Water | Polar Protic | 20 | Soluble | 100 | [1][2] |

| Methanol | Polar Protic | Ambient (Heated) | Slightly Soluble | 1 - 5 | [1][3][4] |

| Ethanol (dilute) | Polar Protic | Ambient | Recrystallizes from | 0.5 - 2 | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Ambient | Likely Soluble | 5 - 15 | - |

| Acetonitrile | Polar Aprotic | Ambient | Likely Sparingly Soluble | < 0.5 | - |

| Acetone | Polar Aprotic | Ambient | Likely Sparingly to Insoluble | < 0.1 | - |

| Dichloromethane (DCM) | Non-Polar | Ambient | Likely Insoluble | < 0.05 | - |

| Toluene | Non-Polar | Ambient | Likely Insoluble | < 0.01 | - |

| Hexane | Non-Polar | Ambient | Insoluble | < 0.01 | - |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, compatible with the solvent)